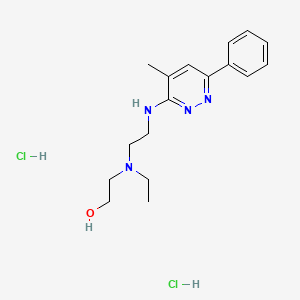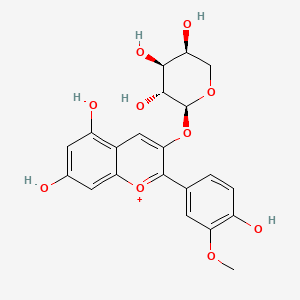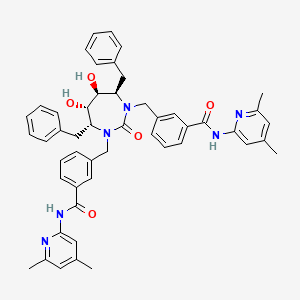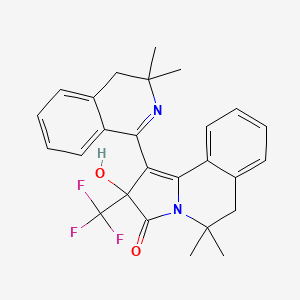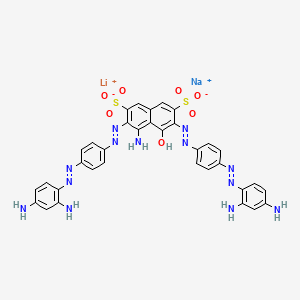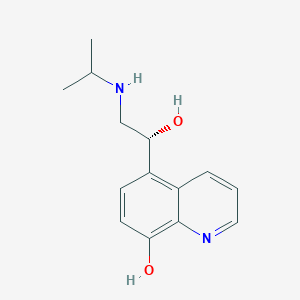
Quinterenol, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Quinterenol, ®-, involves several synthetic routes. One common method is the asymmetric hydrogenation of 3-quinuclidinone using a chiral catalyst such as RuXY-Diphosphine-bimaH. This reaction is carried out under mild conditions and yields optically pure 3-quinuclidinol with high enantioselectivity . Industrial production methods may involve similar catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Quinterenol, ®-, undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include derivatives of Quinterenol with modified functional groups .
Aplicaciones Científicas De Investigación
Quinterenol, ®-, has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studies of beta-adrenergic stimulants and their interactions with receptors.
Industry: Its chemical properties make it useful in the synthesis of other pharmacologically active compounds.
Mecanismo De Acción
Quinterenol, ®-, exerts its effects by acting as a beta-adrenergic agonist. It binds to beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle tissues, particularly in the respiratory tract, and an increase in heart rate and cardiac output .
Comparación Con Compuestos Similares
Quinterenol, ®-, can be compared with other beta-adrenergic stimulants such as isoproterenol and salbutamol. While all these compounds act on beta-adrenergic receptors, Quinterenol has a slower onset of action and a longer duration of effect compared to isoproterenol . Similar compounds include:
Isoproterenol: A non-selective beta-adrenergic agonist used to treat bradycardia and heart block.
Salbutamol: A selective beta-2 adrenergic agonist commonly used as a bronchodilator in asthma and COPD.
Quinterenol’s unique properties, such as its longer duration of action, make it a valuable compound for specific therapeutic applications .
Propiedades
Número CAS |
99396-49-3 |
|---|---|
Fórmula molecular |
C14H18N2O2 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
5-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]quinolin-8-ol |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)16-8-13(18)10-5-6-12(17)14-11(10)4-3-7-15-14/h3-7,9,13,16-18H,8H2,1-2H3/t13-/m0/s1 |
Clave InChI |
RSDQHEMTUCMUPQ-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)NC[C@@H](C1=C2C=CC=NC2=C(C=C1)O)O |
SMILES canónico |
CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-2-methylbenzo[f][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B12774959.png)
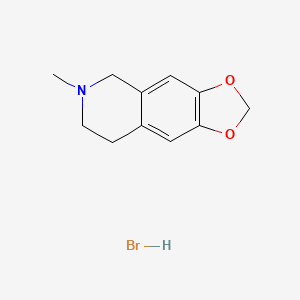
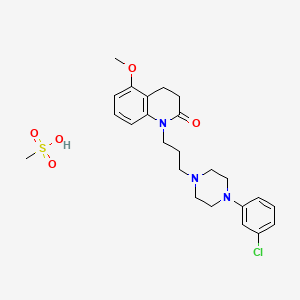
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(4-methoxyphenyl)amino]-8-nitro-](/img/structure/B12774989.png)
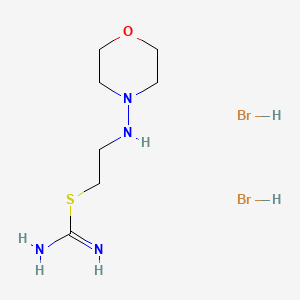
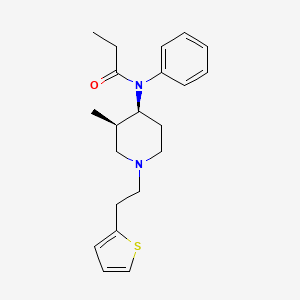
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-](/img/structure/B12775010.png)
